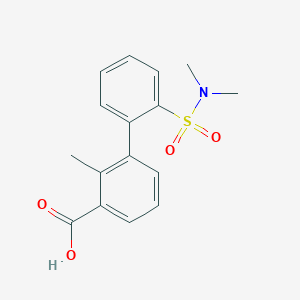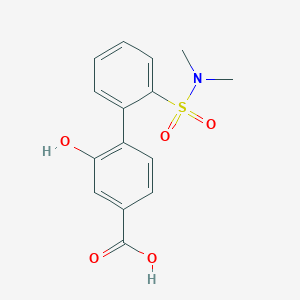
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid (also known as 2-C-5-DMSB) is a synthetic organic compound belonging to the class of benzoic acid derivatives. It is a white solid with a molecular weight of 248.62 g/mol and a melting point of 149-151°C. This compound has a wide range of applications in scientific research, including as a reagent in organic synthesis and as a tool in biochemical and physiological studies.
Mécanisme D'action
2-C-5-DMSB has been shown to interact with various proteins and enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is thought to act as an inhibitor of these enzymes, which can affect the metabolism of the compounds they are involved in.
Biochemical and Physiological Effects
2-C-5-DMSB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to have anti-tumor and anti-cancer effects. It has also been shown to have anti-microbial and anti-fungal properties. In addition, it has been shown to have an effect on the immune system, as well as to have a protective effect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-C-5-DMSB has several advantages for use in laboratory experiments, including its wide range of applications in scientific research, its stability, and its low toxicity. However, it also has some limitations, such as its relatively high cost and its potential to interact with proteins and enzymes, which can affect the metabolism of drugs and other compounds.
Orientations Futures
There are a number of potential future directions for research into 2-C-5-DMSB. These include further investigations into its biochemical and physiological effects, such as its effects on the immune system and its potential to reduce inflammation and oxidative stress. In addition, further research into its potential applications in organic synthesis and its interactions with proteins and enzymes could lead to new and improved methods for synthesizing compounds and understanding biochemical and physiological processes. Finally, further research into its potential therapeutic applications, such as its anti-tumor and anti-cancer effects, could lead to new treatments for a variety of diseases.
Méthodes De Synthèse
2-C-5-DMSB can be synthesized by a variety of methods. The most common method involves the reaction of 2-chlorobenzoic acid with 2-N,N-dimethylsulfamoylphenyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is isolated by filtration.
Applications De Recherche Scientifique
2-C-5-DMSB has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds, such as 2-chloro-5-nitrophenyl benzoates and 2-chloro-5-methylphenyl benzoates. It has also been used as a tool in biochemical and physiological studies, as it has been shown to interact with various proteins and enzymes.
Propriétés
IUPAC Name |
2-chloro-5-[2-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(16)12(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNSZEHZESOGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














